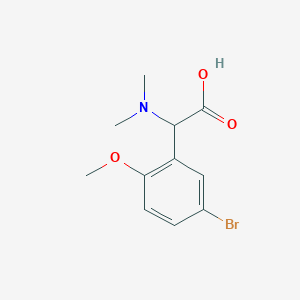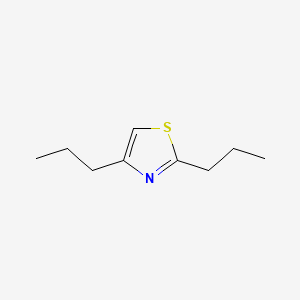![molecular formula C13H9F3N2OS B12125423 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- CAS No. 1152543-54-8](/img/structure/B12125423.png)
3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- is an organic compound that features a pyridine ring substituted with a carbothioamide group and a phenoxy group bearing a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)phenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy-pyridine intermediate.
Introduction of the Carbothioamide Group: The intermediate is then treated with thiourea or a similar reagent to introduce the carbothioamide group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Substitution: The phenoxy and pyridine rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the carbothioamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(trifluoromethyl)phenoxy]pyridine-4-carbothioamide
- 2-[4-(trifluoromethyl)phenoxy]pyridine-3-carbothioamide
- 2-[4-(trifluoromethyl)phenoxy]pyridine-5-carbothioamide
Uniqueness
3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- is unique due to the specific positioning of the trifluoromethyl and carbothioamide groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding interactions.
This detailed overview provides a comprehensive understanding of 3-Pyridinecarbothioamide, 2-[4-(trifluoromethyl)phenoxy]- and its significance in various scientific and industrial contexts
Properties
CAS No. |
1152543-54-8 |
|---|---|
Molecular Formula |
C13H9F3N2OS |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]pyridine-3-carbothioamide |
InChI |
InChI=1S/C13H9F3N2OS/c14-13(15,16)8-3-5-9(6-4-8)19-12-10(11(17)20)2-1-7-18-12/h1-7H,(H2,17,20) |
InChI Key |
BYZAWKSMYACFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(F)(F)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)


![6-ethoxy-4-methyl-N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12125364.png)

![Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-](/img/structure/B12125381.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)


![N-(2-methoxyphenyl)-3-[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12125417.png)

![Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-](/img/structure/B12125422.png)
